Andropanolide

Description

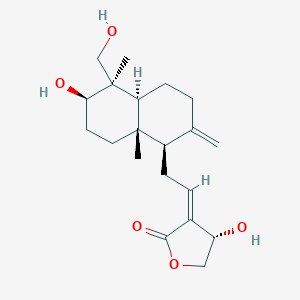

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-QPSYGYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Andrographolide's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has a long history of use in traditional medicine for its anti-inflammatory properties.[1] Modern scientific investigation has delved into its molecular mechanisms, revealing a multi-targeted approach to modulating the complex signaling networks that drive inflammatory responses. This technical guide provides an in-depth overview of the core mechanisms of action of andrographolide in inflammatory diseases, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Anti-Inflammatory Mechanisms

Andrographolide exerts its anti-inflammatory effects by targeting several key signaling pathways and molecular entities central to the inflammatory process. These include the NF-κB, JAK-STAT, MAPK, and Nrf2 signaling pathways, as well as the NLRP3 inflammasome.[2][3][4]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. Andrographolide has been shown to be a potent inhibitor of this pathway through multiple mechanisms. A primary mode of action is the direct covalent modification of the p50 subunit of NF-κB at cysteine 62.[1][2][3] This modification blocks the DNA binding of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1] Additionally, andrographolide can inhibit the phosphorylation of IκB kinase (IKK), which is crucial for the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.[5]

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The JAK-STAT pathway is critical for transmitting signals from cytokines and growth factors, which are key players in inflammation. Andrographolide has been demonstrated to inhibit this pathway by suppressing the phosphorylation of JAK1, JAK2, and STAT3.[6][7][8] This inhibition prevents the nuclear translocation of STAT3, a key transcription factor for many pro-inflammatory genes.[6][7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes p38, JNK, and ERK, is another crucial regulator of inflammatory responses. Andrographolide has been shown to inhibit the phosphorylation of these key MAPK proteins.[9][10] By doing so, it can downregulate the expression of downstream inflammatory mediators.

Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. Andrographolide activates this pathway by covalently modifying Keap1 at cysteine 151.[11][12] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and drives the expression of various antioxidant and cytoprotective genes.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Andrographolide has been found to inhibit the activation of the NLRP3 inflammasome.[13][14][15] It is thought to interfere with the assembly of the inflammasome complex, thereby preventing the activation of caspase-1 and the subsequent processing of pro-IL-1β and pro-IL-18.[16]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of andrographolide have been quantified in numerous in vitro studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of andrographolide on the production of key inflammatory mediators.

Table 1: IC50 Values of Andrographolide on Pro-Inflammatory Cytokines

| Cytokine | Cell Line | Stimulant | IC50 (µM) | Reference(s) |

| TNF-α | RAW 264.7 | LPS + IFN-γ | 29.3 | [1] |

| IL-6 | RAW 264.7 | LPS | Varies | [11] |

| IL-1β | RAW 264.7 | LPS + IFN-γ | 18.1 | [1] |

| IFN-γ | RAW 264.7 | LPS + IFN-γ | 31.4 | [1] |

Table 2: IC50 Values of Andrographolide on Other Inflammatory Mediators

| Mediator | Cell Line/System | Stimulant | IC50 (µM) | Reference(s) |

| Nitric Oxide (NO) | RAW 264.7 | LPS + IFN-γ | 7.4 | [1] |

| iNOS | RAW 264.7 | LPS + IFN-γ | ~17.4 | [2][3][6] |

| PGE2 | RAW 264.7 | LPS + IFN-γ | 8.8 | [1] |

| COX-2 | Human Fibroblast | LPS | 4 | [4] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the anti-inflammatory mechanism of action of andrographolide.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[11][12][17]

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[16]

-

Seeding Density: For 6-well plates, cells are seeded at a density of approximately 2 x 10^6 cells/ml.[11]

-

Andrographolide Treatment: Andrographolide is dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the cell culture medium. Cells are pre-incubated with andrographolide for a specified time (e.g., 1 hour) before stimulation.[11]

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/ml is a common stimulant to induce an inflammatory response. Cells are typically stimulated for 18-24 hours.[11][16]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect the cell-free supernatants from the cell culture experiment.

-

Use a commercially available mouse ELISA kit for the specific cytokine of interest.

-

Prepare the standard dilutions as per the manufacturer's instructions.[18]

-

Add 100 µl of standards and samples to the appropriate wells of the antibody-coated microplate. Incubate for 1-2 hours at 37°C.[19]

-

Aspirate and wash the wells multiple times with the provided wash buffer.[19]

-

Add 100 µl of the biotin-conjugated detection antibody and incubate for 1 hour at 37°C.[19]

-

Aspirate and wash the wells.

-

Add 100 µl of Streptavidin-HRP and incubate for 30 minutes at 37°C.[19]

-

Aspirate and wash the wells.

-

Add 90 µl of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.[19]

-

Add 50 µl of stop solution to each well.[19]

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

Western Blot for Protein Expression Analysis

-

Objective: To determine the expression and phosphorylation levels of key proteins in the signaling pathways (e.g., p-JNK, JNK, p-p65, p65, IκBα).

-

Procedure:

-

Collect the cell lysates using a RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-p-JNK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Objective: To measure the mRNA expression levels of inflammatory genes (e.g., NLRP3, IL1B, TNF).

-

Procedure:

-

Isolate total RNA from the cells using a reagent like TRIzol.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a qPCR machine and a SYBR Green or TaqMan-based assay.

-

The reaction mixture typically includes cDNA, forward and reverse primers for the target gene, and the qPCR master mix.

-

The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene such as GAPDH or ACTB.

-

Conclusion

Andrographolide demonstrates a robust and multi-faceted anti-inflammatory profile by targeting key signaling pathways and molecular mediators of inflammation. Its ability to inhibit NF-κB, JAK-STAT, and MAPK pathways, while activating the protective Nrf2 pathway and suppressing the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a wide range of inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of andrographolide. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in various inflammatory conditions.

References

- 1. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]

- 2. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docsdrive.com [docsdrive.com]

- 5. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Andrographolide Attenuates NLRP3 Inflammasome Activation and Airway Inflammation in Exacerbation of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunomodulatory activity of andrographolide on macrophage activation and specific antibody response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Andrographolide, an Herbal Medicine, Inhibits Interleukin-6 Expression and Suppresses Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Andrographolide suppresses the expression of inducible nitric oxide synthase in macrophage and restores the vasoconstriction in rat aorta treated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phcogj.com [phcogj.com]

- 17. researchgate.net [researchgate.net]

- 18. novamedline.com [novamedline.com]

- 19. cloud-clone.com [cloud-clone.com]

The King of Bitters: A Technical Guide to the Discovery and Traditional Use of Andrographolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a rich history of use in traditional medicine systems across Asia.[1] Known colloquially as "the king of bitters" due to its intense taste, Andrographis paniculata has been a cornerstone of Ayurvedic and Traditional Chinese Medicine (TCM) for centuries, employed to treat a wide array of ailments, including respiratory infections, fever, and inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of the discovery of andrographolide, its historical and traditional medicinal applications, and the scientific evidence that underpins its therapeutic potential. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into its molecular mechanisms of action.

Discovery and Phytochemistry

The journey of andrographolide from a traditional herbal remedy to a scientifically validated phytochemical began in the early 20th century.

Isolation and Structural Elucidation

The first successful isolation of a crystalline substance from Andrographis paniculata was achieved by Gorter in 1911, who named the compound andrographolide.[4] This marked a pivotal moment in understanding the scientific basis for the plant's medicinal properties. Andrographolide is a diterpene lactone, a class of organic compounds characterized by a specific four-ring structure.[4]

Bioactive Compounds in Andrographis paniculata

While andrographolide is the most prominent and studied bioactive compound, Andrographis paniculata contains a diverse array of other phytochemicals that contribute to its therapeutic effects. These include other diterpenoid lactones, flavonoids, and polyphenols.[5]

Table 1: Major Bioactive Diterpenoids in Andrographis paniculata

| Compound | Chemical Class | Key Reported Activities |

| Andrographolide | Diterpenoid Lactone | Anti-inflammatory, Anticancer, Antiviral, Immunomodulatory[5] |

| Neoandrographolide | Diterpenoid Lactone | Anti-inflammatory, Anti-infective, Hepatoprotective[5] |

| 14-Deoxy-11,12-didehydroandrographolide | Diterpenoid Lactone | Immunostimulatory, Anti-infective, Anti-atherosclerotic[5] |

| 14-Deoxyandrographolide | Diterpenoid Lactone | Immunomodulatory, Anti-atherosclerotic[5] |

History of Use in Traditional Medicine

The use of Andrographis paniculata in traditional medicine predates the discovery of andrographolide by centuries, with extensive documentation in classical Ayurvedic and Chinese medical texts.

Ayurvedic Medicine

In Ayurveda, the traditional medicine system of India, Andrographis paniculata, known as "Kalmegh" or "Maha-tita," has been utilized for a wide range of conditions.[6] It is considered a bitter tonic and is primarily used to treat liver disorders, fever, and infections.[7][8] Ayurvedic texts describe its properties as "pitta-balancing," which aligns with its modern-day applications for inflammatory conditions.

Traditional Chinese Medicine (TCM)

In TCM, Andrographis paniculata is referred to as "Chuan Xin Lian" and is characterized by its "cold" and "bitter" properties.[9] It is traditionally used to clear heat, resolve toxicity, and treat conditions such as sore throat, cough, and dysentery.[4] Its application in TCM for febrile and inflammatory diseases is well-documented and continues to be a common practice.[9]

Quantitative Data on Biological Activity

Modern scientific research has sought to quantify the biological activities of andrographolide, providing a basis for its evidence-based use.

Table 2: In Vitro Anticancer Activity of Andrographolide (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) |

| MCF-7 | Breast Cancer | 32.90 ± 0.02 (48h) |

| MDA-MB-231 | Breast Cancer | 37.56 ± 0.03 (48h) |

| KB | Oral Cancer | 106.2 µg/ml |

| CACO-2 | Colon Cancer | 32.46 µg/mL (for a 50% methanolic fraction rich in andrographolide) |

| HCT116 | Colon Cancer | ~20 (induces apoptosis) |

Table 3: In Vitro Anti-inflammatory Activity of Andrographolide

| Assay | Cell Line/System | Endpoint | IC50 Value (µM) |

| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW264.7 macrophages | NO production | 8.6 |

| TNF-α Inhibition | LPS-stimulated THP-1 cells | TNF-α release | Not specified, but activity is primarily due to andrographolide content in extracts |

Table 4: Clinical Trial Outcomes for Andrographolide in Upper Respiratory Tract Infections (URTIs)

| Study Design | Participants | Intervention | Key Outcomes |

| Systematic review of 7 double-blind, controlled trials | 896 | Standardized A. paniculata extracts (48-360 mg/day andrographolide) | Superior to placebo in alleviating subjective symptoms of URTI. |

| Randomized, double-blind, placebo-controlled trial | 829 | Crude extract of A. paniculata (20 mg andrographolide, thrice daily for 4 days) | No confirmed therapeutic efficacy compared to placebo for acute NS-URI. |

| Non-randomized, placebo-controlled double-blind study | 59 | Standardized extract of A. paniculata (48 mg/day andrographolide) for 5 days | Significant decrease in signs and symptoms scores compared to placebo after 4 days. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of andrographolide.

Quantification of Andrographolide by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the andrographolide content in Andrographis paniculata plant material.

Protocol:

-

Sample Preparation:

-

Dry the plant material (leaves, stems, etc.) at 40-50°C and grind it into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample and transfer it to a flask.

-

Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes. Repeat the extraction twice with fresh methanol.

-

Combine the methanol extracts and filter through a 0.45 µm membrane filter prior to HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 20 µL.

-

-

Standard Curve:

-

Prepare a series of standard solutions of pure andrographolide in methanol at known concentrations.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Quantification:

-

Inject the prepared sample extract into the HPLC system.

-

Identify the andrographolide peak based on its retention time compared to the standard.

-

Determine the concentration of andrographolide in the sample by interpolating its peak area on the standard curve.

-

Assessment of Anticancer Activity using MTT Assay

Objective: To determine the cytotoxic effect of andrographolide on cancer cells.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-231) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of andrographolide in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of andrographolide in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the andrographolide-containing medium to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of andrographolide relative to the vehicle control.

-

Determine the IC50 value (the concentration of andrographolide that causes 50% inhibition of cell viability) by plotting a dose-response curve.

-

Evaluation of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To detect and quantify apoptosis in cancer cells treated with andrographolide.

Protocol:

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with the desired concentrations of andrographolide for a specified time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by andrographolide.

-

Signaling Pathways and Molecular Mechanisms

Andrographolide exerts its diverse pharmacological effects by modulating multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Andrographolide has been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory genes.[10]

Caption: Andrographolide inhibits the NF-κB signaling pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Andrographolide has been demonstrated to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[10]

Caption: Andrographolide inhibits the PI3K/Akt signaling pathway.

Experimental Workflow for Investigating Signaling Pathways

Caption: Workflow for studying signaling pathway modulation.

Conclusion

Andrographolide, the bitter principle of Andrographis paniculata, stands as a testament to the value of traditional knowledge in modern drug discovery. Its journey from a key component of Ayurvedic and Traditional Chinese Medicine to a scientifically scrutinized molecule with proven anti-inflammatory, anticancer, and immunomodulatory properties is a compelling narrative. This technical guide has provided a comprehensive overview of its discovery, historical use, and the quantitative and mechanistic data that support its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams are intended to equip researchers and drug development professionals with the foundational knowledge required to further explore and harness the therapeutic promise of andrographolide. As research continues to unravel the complexities of its molecular interactions, andrographolide holds significant promise for the development of novel therapeutics for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Andrographolide inhibits influenza A virus-induced inflammation in a murine model through NF-κB and JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory efficiency of Andrographis paniculata extract on viral multiplication and nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism [mdpi.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

A Comprehensive Technical Guide to the Primary Biological Activities of Andrographolide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, is a molecule of significant interest in modern pharmacology. Traditionally used in Ayurvedic and Chinese medicine, its extensive biological activities are now the subject of rigorous scientific investigation.[1][2] This document provides an in-depth technical overview of the four primary biological activities of andrographolide: anti-inflammatory, anticancer, antiviral, and immunomodulatory. It details the molecular mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved. The primary mechanisms of action include the potent inhibition of major signaling cascades such as Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphatidylinositol 3-kinase/Protein Kinase B/Mammalian Target of Rapamycin (PI3K/Akt/mTOR), highlighting its potential as a multi-target therapeutic agent.[3][4][5]

Anti-inflammatory Activity

Andrographolide exhibits robust anti-inflammatory properties, primarily through the modulation of key signaling pathways that regulate the expression of inflammatory mediators.[6][7] Its action mitigates the production of pro-inflammatory cytokines and enzymes, making it a strong candidate for treating a variety of inflammatory diseases.[8][9]

Molecular Mechanisms of Action

1.1.1 Inhibition of the NF-κB Signaling Pathway The NF-κB pathway is a cornerstone of the inflammatory response. Andrographolide interferes with this pathway through at least two distinct mechanisms:

-

Inhibition of IκBα Degradation: It can prevent the activation of the IκB kinase (IKK) complex, thereby blocking the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus to initiate the transcription of pro-inflammatory genes like COX-2, TNF-α, and IL-6.[4][10]

-

Direct Interference with NF-κB DNA Binding: Studies have shown that andrographolide can form a covalent adduct with the cysteine residue (Cys62) on the p50 subunit of NF-κB.[10] This modification directly blocks the ability of the NF-κB dimer to bind to its target DNA sequences.[10][11]

1.1.2 Inhibition of the JAK/STAT Signaling Pathway The JAK/STAT pathway is crucial for signaling initiated by cytokines and growth factors. Andrographolide has been shown to block this pathway by inhibiting the phosphorylation of both JAK proteins (specifically JAK1 and JAK2) and STAT proteins (STAT1, STAT2, and STAT3).[4][12][13] This prevents the dimerization and nuclear translocation of STAT proteins, thereby downregulating the expression of genes involved in inflammation and cell proliferation.[13][14]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory efficacy of andrographolide and its derivatives has been quantified in various in vitro models.

| Compound | Assay | Cell Line / Model | IC50 / Effect | Reference |

| Andrographolide | NF-κB Luciferase Activity | HL-60/neutrophils | Inhibition at 5 and 50 µM | [11] |

| 14-Deoxy-11,12-didehydroandrographolide | Nitric Oxide (NO) Production | LPS-induced murine macrophages | 94.12 ± 4.79 µM | [15][16] |

| Neoandrographolide | Nitric Oxide (NO) Production | LPS-induced murine macrophages | > 100 µM | [15][16] |

Experimental Protocol: NF-κB DNA Binding Assay (EMSA)

This protocol is adapted from methodologies used to demonstrate the direct inhibition of NF-κB binding to DNA by andrographolide.[11]

-

Cell Culture and Stimulation: Differentiate human promyelocytic leukemia (HL-60) cells into neutrophil-like cells. Stimulate the cells with a pro-inflammatory agent (e.g., 100 nM Platelet-Activating Factor, PAF) for 30 minutes to induce NF-κB activation.

-

Nuclear Extract Preparation: Following stimulation, harvest the cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's instructions. Determine the protein concentration of the extracts using a BCA or Bradford assay.

-

Andrographolide Incubation: Incubate a fixed amount of nuclear extract (e.g., 5-10 µg) with varying concentrations of andrographolide (e.g., 10, 50, 100 µM) or vehicle control (DMSO) in a binding buffer for 15-20 minutes at room temperature.

-

DNA Binding Reaction: Add a 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') to the reaction mixture. Also, add poly(dI-dC) as a non-specific competitor. Incubate for 20 minutes at room temperature to allow protein-DNA complexes to form.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or on ice.

-

Visualization: Dry the gel and expose it to X-ray film or a phosphor screen. The specific NF-κB-DNA complex will appear as a shifted band compared to the free probe. The intensity of this band will decrease with increasing concentrations of andrographolide, indicating inhibition of DNA binding.

Anticancer Activity

Andrographolide demonstrates significant anticancer potential across a wide range of cancer types through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[1][3][17]

Molecular Mechanisms of Action

2.1.1 Inhibition of the PI3K/Akt/mTOR Pathway This pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Andrographolide has been shown to suppress this pathway by inhibiting the activity of key components such as PI3K and mTOR.[5][18][19] This leads to:

-

Decreased cell proliferation and survival.[5]

-

Inhibition of angiogenesis by reducing the expression of downstream targets like Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[18][19]

References

- 1. Biological properties of andrographolide, an active ingredient of Andrographis Paniculata: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Andrographolide inhibits influenza A virus-induced inflammation in a murine model through NF-κB and JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.unina.it [iris.unina.it]

- 16. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities [mdpi.com]

- 17. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical Tapestry of Andrographis paniculata: A Technical Guide to its Traditional Uses and Scientific Validation

An in-depth exploration of the historical and cultural significance, traditional medicinal applications, and the scientific evidence validating the therapeutic properties of Andrographis paniculata, intended for researchers, scientists, and drug development professionals.

Introduction

Andrographis paniculata (Burm.f.) Nees, a member of the Acanthaceae family, has for centuries been a cornerstone of traditional medicine systems across Asia. Commonly known as "King of Bitters," this herbaceous plant is renowned for its intensely bitter taste, a quality often associated with its potent therapeutic properties. Native to India and Sri Lanka, its cultivation has spread throughout Southern and Southeastern Asia, where it has been integrated into Ayurvedic, Traditional Chinese Medicine (TCM), Unani, and Siddha practices. This technical guide delves into the rich ethnobotanical background of A. paniculata, presenting a comprehensive overview of its traditional uses, supported by quantitative data from ethnobotanical surveys. Furthermore, it provides a detailed examination of the experimental protocols employed in the scientific validation of its key pharmacological activities, bridging the gap between traditional knowledge and modern drug discovery.

Ethnobotanical Heritage: A Cross-Cultural Perspective

The traditional application of Andrographis paniculata is diverse, with various parts of the plant, primarily the leaves and roots, being utilized to treat a wide spectrum of ailments. Its use is deeply embedded in the cultural and medicinal practices of numerous countries.

In Ayurvedic medicine , it is revered for its "blood purifying" properties and is a key ingredient in at least 26 formulations.[1][2] It is traditionally used to treat fever, liver disorders, skin diseases like boils and scabies, and as an anti-inflammatory agent.[1][2] In Traditional Chinese Medicine (TCM) , A. paniculata is characterized as a "cold property" herb, employed to clear heat and dispel toxins.[3] This makes it a primary remedy for conditions such as sore throat, fever, and upper respiratory tract infections.[3]

In Malaysian folk medicine , a decoction of the aerial parts is traditionally used for managing hypertension and diabetes.[3] Across Southeast Asia, it is a household remedy for the common cold, diarrhea, and fever.[1][4] The ethnobotanical applications also extend to the treatment of snakebites and insect stings.[4]

Quantitative Ethnobotanical Data

To provide a clearer understanding of the prevalence and consensus of traditional uses, this section summarizes quantitative data from ethnobotanical studies. These metrics help to quantify the importance of a plant species within a particular community for treating various ailments.

| Ailment Category | Geographical Region | Quantitative Metric | Value | Reference |

| Immune Support | Madhya Pradesh, India | Informant Consensus Factor (ICF) | 0.26 | [5] |

| Gastrointestinal Disorders | Madhya Pradesh, India | Informant Consensus Factor (ICF) | 0.23 | [5] |

| Respiratory Ailments | Madhya Pradesh, India | Informant Consensus Factor (ICF) | 0.15 | [5] |

| General Health | Madhya Pradesh, India | Relative Frequency of Citation (RFC) | - | [5] |

Note: The Informant Consensus Factor (ICF) ranges from 0 to 1, where a higher value indicates a greater consensus among informants on the use of a plant for a particular ailment category. The Relative Frequency of Citation (RFC) indicates the local importance of a species. While specific RFC values for each ailment were not provided in the source, Andrographis paniculata was highlighted as one of the most important and popular plants among local healers.[5]

Pharmacological Validation: A Bridge Between Tradition and Science

The widespread traditional use of Andrographis paniculata has prompted extensive scientific investigation into its pharmacological properties. These studies have largely validated its ethnobotanical claims, attributing its therapeutic effects to a range of bioactive compounds, most notably andrographolide, a diterpenoid lactone.

Key Bioactive Constituent: Andrographolide

Andrographolide is the principal bioactive compound responsible for the majority of the pharmacological activities of A. paniculata. It is a colorless, crystalline substance with an intensely bitter taste. The concentration of andrographolide can vary depending on the geographical location, the part of the plant used, and the time of harvest.[2]

Detailed Experimental Protocols

To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the scientific literature that validate the traditional uses of Andrographis paniculata.

Anti-Inflammatory Activity Assessment

The anti-inflammatory properties of A. paniculata are central to its traditional use for a variety of ailments.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Inducing Agent: Lipopolysaccharide (LPS).

-

Methodology:

-

RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of A. paniculata extract or isolated andrographolide for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells and incubating for 24 hours.

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured spectrophotometrically at approximately 540 nm.

-

The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.

-

Antimicrobial Activity Evaluation

The traditional use of A. paniculata for infections is supported by numerous studies demonstrating its antimicrobial effects.

-

Microbial Strains: A panel of pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).

-

Methodology:

-

Muller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is prepared and poured into sterile Petri plates.

-

The microbial inoculum is standardized to a specific turbidity (e.g., 0.5 McFarland standard) and uniformly spread over the agar surface.

-

Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

A defined volume of the A. paniculata extract at various concentrations is added to each well.

-

Positive (standard antibiotic/antifungal) and negative (solvent) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

The diameter of the zone of inhibition around each well is measured in millimeters.

-

Hepatoprotective Effect Assessment

The liver-protective properties of A. paniculata are a cornerstone of its use in Ayurvedic medicine.

-

Animal Model: Wistar albino rats.

-

Inducing Agent: Carbon tetrachloride (CCl₄).

-

Methodology:

-

Animals are divided into several groups: a normal control group, a CCl₄-induced control group, a positive control group (e.g., receiving silymarin), and experimental groups receiving different doses of A. paniculata extract.

-

The experimental and positive control groups are pre-treated with the respective substances orally for a specified period (e.g., 7 days).

-

On the final day of pre-treatment, hepatotoxicity is induced in all groups except the normal control by administering a single intraperitoneal injection of CCl₄ dissolved in a vehicle like liquid paraffin.

-

After 24-48 hours, blood samples are collected for the estimation of liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

-

Animals are then euthanized, and their livers are excised for histopathological examination to assess the degree of liver damage.

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the relationships between the traditional uses, bioactive compounds, and pharmacological effects of Andrographis paniculata, the following diagrams are provided.

Caption: Logical relationship between traditional knowledge and modern drug development for A. paniculata.

Caption: Experimental workflow for assessing the hepatoprotective activity of A. paniculata.

Caption: Simplified signaling pathway of the anti-inflammatory action of andrographolide.

Conclusion

Andrographis paniculata stands as a remarkable example of a traditional medicinal plant whose historical uses are increasingly being substantiated by modern scientific research. Its rich ethnobotanical background, spanning multiple cultures and traditional medicine systems, has provided a valuable roadmap for contemporary pharmacological investigation. The quantitative ethnobotanical data, though varied in its collection methodology, consistently points to the plant's significance in treating inflammatory, infectious, and hepatic conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this potent "King of Bitters." As the demand for evidence-based natural remedies grows, the continued investigation into the mechanisms of action of Andrographis paniculata and its bioactive constituents, particularly andrographolide, holds significant promise for the development of new and effective therapeutic agents. The synergy between traditional knowledge and rigorous scientific validation will undoubtedly continue to unlock the full potential of this invaluable medicinal herb.

References

A Technical Guide to the Initial Screening of Andrographolide for Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from the medicinal plant Andrographis paniculata.[1][2] Traditionally used in Asian medicine to treat inflammatory disorders and infectious diseases, andrographolide has garnered significant scientific interest for its broad-spectrum pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][3][4] Recent research has increasingly focused on its potential as a potent antiviral agent, demonstrating efficacy against a diverse range of viruses.[4][5][6]

This technical guide provides a comprehensive overview of the initial screening of andrographolide for its antiviral properties. It consolidates data from key in vitro and in silico studies, details common experimental protocols, and visualizes the compound's mechanisms of action through its interaction with host and viral signaling pathways.

Data Presentation: Quantitative Antiviral Activity

The initial evaluation of an antiviral candidate relies on quantifying its efficacy and toxicity in cell culture models. Efficacy is typically measured by the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), while cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀). A higher selectivity index (SI = CC₅₀/IC₅₀) indicates a more promising therapeutic window.

In Vitro Antiviral Efficacy and Cytotoxicity

The following table summarizes the quantitative data from various in vitro studies screening andrographolide against different viruses.

| Virus Family | Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |

| Coronaviridae | SARS-CoV-2 | Calu-3 | Plaque Assay | 0.034 µM | 13.2-81.5 µM | >380 | [7] |

| Coronaviridae | SARS-CoV-2 (Mᵖʳᵒ) | Cleavage Assay | 15.05 ± 1.58 µM | - | - | [8][9] | |

| Coronaviridae | SARS-CoV (Mᵖʳᵒ) | Cleavage Assay | 5.00 ± 0.67 µM | - | - | [8] | |

| Flaviviridae | Dengue Virus (DENV2) | C6/36 | - | 15.62 µg/mL (97.23% inhibition) | - | - | [8] |

| Flaviviridae | Dengue Virus (DENV2) | HepG2 | - | 21.304 µM | - | - | [8] |

| Flaviviridae | Dengue Virus (DENV2) | HeLa | - | 22.739 µM | - | - | [8] |

| Flaviviridae | Dengue Virus (DENV2) | A549 | - | 35.2 ± 2.5 µM | >100 µM | >2.8 | [10] |

| Flaviviridae | Zika Virus (ZIKV) | A549 | - | 30.1 ± 2.2 µM | >100 µM | >3.3 | [10] |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | - | Virucidal Assay | 8.28 µg/mL | - | - | [8] |

| Togaviridae | Chikungunya Virus (CHIKV) | - | - | 77 µM | - | - | [11] |

| Orthomyxoviridae | Influenza A (H3N2) | - | Post-exposure | 7.327 µg/mL | - | - | [12] |

In Silico Screening and Molecular Docking

Computational studies, particularly molecular docking, are pivotal in the initial screening phase to predict the binding affinity of a compound to specific viral or host protein targets. These studies help elucidate potential mechanisms of action and prioritize candidates for in vitro testing. Andrographolide has been computationally modeled against several key proteins involved in viral infection.[5][9][13]

| Target Class | Protein Target | Virus | Binding Affinity / Score | Reference |

| Viral Protease | Main Protease (Mᵖʳᵒ / 3CLᵖʳᵒ) | SARS-CoV-2 | Glide Score: -6.26 | [8] |

| Viral Protease | Papain-like Protease (PLᵖʳᵒ) | SARS-CoV-2 | - | [5] |

| Viral Polymerase | RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | - | [5] |

| Viral Entry | Spike Glycoprotein | SARS-CoV-2 | Moldock Score: 98.80 kcal/mol | [8] |

| Host Entry Factor | Angiotensin-Converting Enzyme 2 (ACE2) | Host (Human) | Moldock Score: 99.354 kcal/mol | [8] |

| Host Entry Factor | Furin | Host (Human) | -10.54 kcal/mol | [13] |

| Host Entry Factor | TMPRSS-2 | Host (Human) | -9.50 kcal/mol | [13] |

| Host Entry Factor | Cathepsin L | Host (Human) | -8.98 kcal/mol | [13] |

Mechanisms of Antiviral Action

Andrographolide exerts its antiviral effects through a multi-targeted approach, interfering with various stages of the viral life cycle and modulating the host's immune and inflammatory responses.[1][8]

Inhibition of Viral Entry and Replication

-

Blocking Host Receptors: Andrographolide can interfere with the entry of viruses by binding to host cell receptors. For HIV, it has been shown to suppress CXCR4 and CCR5 co-receptors.[8][14] For SARS-CoV-2, in silico models predict a strong binding affinity for the ACE2 receptor, potentially blocking its interaction with the viral spike protein.[8][13]

-

Targeting Viral Proteins: The compound can directly bind to viral proteins essential for entry and replication. It has been shown to bind to the Hemagglutinin (HA) and Neuraminidase (NA) proteins of the influenza virus.[8][14] For SARS-CoV-2, andrographolide is reported to inhibit the main protease (Mᵖʳᵒ), an enzyme critical for viral replication.[8][9]

Modulation of Host Signaling Pathways

A key aspect of andrographolide's activity is its ability to modulate host cellular pathways that viruses often hijack and that are involved in the inflammatory response to infection.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] Many viral infections trigger this pathway, leading to the expression of pro-inflammatory cytokines. Andrographolide is a potent inhibitor of NF-κB activation, thereby reducing the expression of cytokines like TNF-α, IL-6, and IL-1β and mitigating virus-induced inflammation.[1][3][8]

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for interferon-stimulated antiviral responses. Some viruses exploit this pathway. Andrographolide can downregulate the activation of JAK/STAT signaling that is stimulated by viruses like Influenza A, helping to control the inflammatory cascade.[14]

-

KEAP1/NRF2 Pathway: The NRF2 pathway is a primary regulator of cellular antioxidant responses. Andrographolide activates NRF2 by inhibiting its interaction with KEAP1.[6] This activation leads to the transcription of antioxidant and cytoprotective genes, which can help protect cells from virus-induced oxidative stress. This mechanism has been identified as a key part of its anti-SARS-CoV-2 activity.[6]

Experimental Protocols

Reproducible and standardized protocols are essential for the initial screening of antiviral compounds. Below are detailed methodologies for key experiments.

General Experimental Workflow

The screening process follows a logical progression from evaluating cytotoxicity to determining antiviral efficacy against specific viruses.

Cytotoxicity Assay (MTT Protocol)

Objective: To determine the concentration of andrographolide that is toxic to the host cells (CC₅₀).

-

Cell Seeding: Seed host cells (e.g., Vero E6, Calu-3) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of andrographolide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the untreated control. The CC₅₀ is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Plaque Reduction Assay

Objective: To determine the concentration of andrographolide that inhibits viral replication by 50% (IC₅₀ or EC₅₀).

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Infection: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: Prepare serial dilutions of andrographolide in an overlay medium (e.g., 2% methylcellulose or agarose in culture medium). The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Overlay: After the 1-hour adsorption period, remove the virus inoculum, wash the cells gently with PBS, and add the andrographolide-containing overlay medium.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).

-

Staining: Remove the overlay, fix the cells with a solution like 4% paraformaldehyde, and stain with a crystal violet solution (0.1% w/v). The viable cells will stain purple, while the areas of cell death caused by the virus (plaques) will remain clear.

-

Plaque Counting: Count the number of plaques in each well.

-

Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). The IC₅₀ is the concentration that causes a 50% reduction in the number of plaques, determined by non-linear regression.

Molecular Docking Protocol Outline

Objective: To predict the binding mode and affinity of andrographolide to a specific protein target in silico.

-

Protein Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of andrographolide and optimize its geometry to find the lowest energy conformation.

-

Binding Site Identification: Define the active or binding site on the target protein, either based on known inhibitor binding or using pocket prediction algorithms.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically place the ligand into the defined binding site in various orientations and conformations. The software calculates a "docking score" or binding energy for each pose, which estimates the binding affinity.

-

Analysis: Analyze the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between andrographolide and the protein's amino acid residues.

Conclusion and Future Directions

The initial screening of andrographolide through in vitro and in silico methods has consistently demonstrated its broad-spectrum antiviral potential.[5][8] The compound exhibits activity against numerous viruses, including clinically relevant pathogens like SARS-CoV-2, influenza, and dengue virus.[8][11] Its multi-pronged mechanism of action, which includes the direct inhibition of viral components and the modulation of critical host inflammatory pathways like NF-κB and NRF2, makes it a compelling candidate for further development.[1][6][8]

The data presented in this guide—encompassing specific IC₅₀ values, binding affinities, and mechanistic pathways—provides a solid foundation for drug development professionals. However, while initial screening results are promising, the transition from a lead compound to a clinical drug requires further investigation. Future research should focus on optimizing its pharmacokinetic properties, such as its low solubility and bioavailability, through medicinal chemistry approaches to generate more potent and drug-like derivatives.[8][14] Furthermore, validation of its efficacy and safety in preclinical animal models is a critical next step to translate these foundational findings into viable therapeutic strategies.

References

- 1. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Computational investigation on Andrographis paniculata phytochemicals to evaluate their potency against SARS-CoV-2 in comparison to known antiviral compounds in drug trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Andrographolide Derivatives Target the KEAP1/NRF2 Axis and Possess Potent Anti‐SARS‐CoV‐2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Andrographolide and Its 14-Aryloxy Analogues Inhibit Zika and Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Systematic Review on the Antimicrobial Activity of Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory efficiency of Andrographis paniculata extract on viral multiplication and nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Andrographolide induces anti-SARS-CoV-2 response through host-directed mechanism: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Andrographolide: Chemical Structure, Properties, and Biological Activity

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent isolated from the medicinal plant Andrographis paniculata.[1][2] Renowned for its broad spectrum of pharmacological activities, it has been a focal point of scientific research for its potential therapeutic applications, including anti-inflammatory, antiviral, and antineoplastic properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of andrographolide, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Andrographolide is a colorless, crystalline substance with a notably bitter taste.[5] Its complex chemical structure and poor water solubility present challenges in its formulation and bioavailability.[1][4]

| Property | Value | References |

| IUPAC Name | 3-[2-[Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-napthalenyl]ethylidene]dihydro-4-hydroxy-2(3H)-furanone | [6] |

| Molecular Formula | C20H30O5 | [1][3] |

| Molecular Weight | 350.45 g/mol | [1][3] |

| Melting Point | 230-231 °C | [6] |

| Appearance | White square prism or flaky crystals | [4] |

| Solubility | Sparingly soluble in water; soluble in boiling ethanol, slightly soluble in methanol and ethanol, and very slightly soluble in chloroform. Soluble in DMSO (up to 25 mg/ml). | [4][5][6] |

| UV/Vis Spectroscopy (λmax) | 225 nm | [7] |

Experimental Protocols

Extraction and Isolation of Andrographolide from Andrographis paniculata

This protocol describes a common method for the extraction and isolation of andrographolide from the dried leaves of Andrographis paniculata.

Methodology:

-

Preparation of Plant Material: Air-dry the leaves of Andrographis paniculata in the shade, followed by oven drying at a temperature below 60°C. Pulverize the dried leaves into a fine powder (approximately 40 mesh).[8]

-

Extraction:

-

Perform cold maceration of the leaf powder with a 1:1 mixture of dichloromethane and methanol.[9]

-

Alternatively, Soxhlet extraction can be employed using methanol as the solvent. A solid-to-solvent ratio of 1:3.5 (w/v) is recommended for optimal extraction. The extraction is typically carried out at the reflux temperature for 3 hours.

-

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Purification:

-

Final Product: The resulting pure andrographolide crystals can be collected and dried. The purity can be assessed by techniques such as TLC, HPLC, and melting point determination.[9]

Anti-inflammatory Activity Assay: Inhibition of Pro-inflammatory Cytokines in RAW264.7 Macrophages

This protocol outlines a cell-based assay to evaluate the anti-inflammatory effects of andrographolide by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

-

Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of andrographolide (e.g., 6.25, 12.5, 25 µg/ml) for 1 hour.[10]

-

Stimulate the cells with LPS (1 µg/ml) for 24 hours to induce an inflammatory response. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

-

-

Measurement of Cytokines:

-

Collect the cell culture supernatants after the incubation period.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of each cytokine at different concentrations of andrographolide compared to the LPS-stimulated control. Determine the IC50 value for each cytokine.

Anticancer Activity Assay: Cell Proliferation (MTT) Assay

This protocol describes the use of an MTT assay to assess the cytotoxic effects of andrographolide on cancer cells, using breast cancer cell lines as an example.

Methodology:

-

Cell Culture: Culture human breast cancer cells (e.g., T47D or MDA-MB-231) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of andrographolide for 24, 48, and 72 hours. Include a vehicle-treated control group.

-

MTT Assay:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Determine the IC50 value of andrographolide at each time point.

Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its diverse biological effects by modulating multiple key signaling pathways involved in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of andrographolide are largely attributed to its ability to inhibit the NF-κB signaling pathway.[11] It can block the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][11] Andrographolide has been shown to inhibit the phosphorylation of IκB kinase, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[10][11]

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Andrographolide has been shown to inhibit this pathway, contributing to its anticancer effects.[12][13] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby modulating the activity of further downstream targets like mTOR and regulating processes such as cell cycle progression and apoptosis.[12][14]

References

- 1. Andrographolide | 5508-58-7 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Andrographolide | C20H30O5 | CID 5318517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Andrographolide CAS#: 5508-58-7 [m.chemicalbook.com]

- 6. Andrographolide - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]

- 12. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Andrographolide reduces proliferation and migration of lens epithelial cells by modulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Andrographolide's Effect on Cellular Signaling Pathways: A Technical Guide

Introduction

Andrographolide, a labdane diterpenoid, is the primary bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia.[1][2][3] Renowned for its wide spectrum of pharmacological activities, andrographolide has garnered significant attention from the scientific community for its anti-inflammatory, anticancer, antiviral, and immunomodulatory properties.[2][4] Its therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways that are often dysregulated in various disease states. This technical guide provides an in-depth analysis of the core signaling pathways targeted by andrographolide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Signaling Pathways Modulated by Andrographolide

Andrographolide exerts its pleiotropic effects by intervening in several key signaling cascades crucial for cell growth, proliferation, inflammation, and survival.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and is constitutively active in many cancers.[5] Andrographolide is a potent inhibitor of this pathway.[2][5] Its mechanisms of inhibition are multifaceted and include:

-

Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. Andrographolide has been shown to prevent the degradation of IκBα.[6]

-

Inhibition of IKK Activation: Andrographolide can inhibit the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[1][3]

-

Direct Modification of NF-κB Subunits: Andrographolide can form a covalent adduct with the cysteine residue (Cys62) on the p50 subunit of NF-κB, thereby preventing its binding to DNA.[1][7]

-

Inhibition of p65 Nuclear Translocation and Phosphorylation: Andrographolide has been observed to reduce the nuclear translocation of the p65 subunit of NF-κB.[3][8][9] It can also inhibit the phosphorylation of p65 at Ser536, a critical step for its transcriptional activity, through the activation of protein phosphatase 2A (PP2A).[6][10][11]

These inhibitory actions collectively lead to a downstream reduction in the expression of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[2][8]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, regulates a wide array of cellular processes such as proliferation, differentiation, and apoptosis. Andrographolide has been shown to modulate MAPK signaling, often in a context-dependent manner.

-

Inhibition of ERK1/2, p38, and JNK Phosphorylation: In various inflammatory models, andrographolide dose-dependently suppresses the phosphorylation of ERK1/2, p38, and JNK.[1][8] For instance, in LPS-stimulated RAW264.7 macrophages, andrographolide treatment significantly decreased the levels of p-ERK1/2, p-p38, and p-JNK.[8] This inhibition contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory mediators.[12]

-

Activation of JNK and p38 in Cancer Cells: Conversely, in some cancer cell lines, andrographolide induces the activation (phosphorylation) of JNK and p38.[13] This activation is linked to the induction of apoptosis and cell cycle arrest, highlighting the pro-apoptotic role of these kinases in this context.[13][14] For example, in human melanoma cells, andrographolide-induced apoptosis was associated with the activation of the JNK and p38 signaling pathways.[13]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[15] Andrographolide has been shown to be an effective inhibitor of this pro-survival pathway.[15][16]

-

Inhibition of Akt Phosphorylation: Andrographolide treatment leads to a decrease in the phosphorylation of Akt at both Ser473 and Thr308, thereby inactivating it.[17] This effect has been observed in various cell types, including lens epithelial cells and breast cancer cells.[17][18]

-

Downregulation of Downstream Targets: The inhibition of Akt by andrographolide leads to the downregulation of downstream effectors, including the mammalian target of rapamycin (mTOR).[15][19] This subsequently affects protein synthesis and cell growth.

-

Suppression of HIF-1α: In cancer cells, the PI3K/Akt/mTOR pathway often leads to the stabilization and activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[16] Andrographolide has been shown to reduce HIF-1α protein levels by inhibiting the PI3K/Akt/mTOR pathway, thereby suppressing tumor growth and angiogenesis.[1][15][18]

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine signaling, playing a key role in immunity, inflammation, and cell growth.[16] Andrographolide has been found to suppress this pathway.

-

Inhibition of STAT3 Phosphorylation: Andrographolide can reduce the phosphorylation of STAT3, a key transcription factor in this pathway, which is often constitutively activated in cancer cells.[1][19] This inhibition prevents its nuclear translocation and subsequent gene transcription.[1]

-

Suppression of Cytokine Signaling: By inhibiting the JAK/STAT pathway, andrographolide can attenuate the cellular responses to inflammatory cytokines such as IL-6.[1][19]

Apoptosis Signaling Pathways

Andrographolide is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines.[14][20] It achieves this through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Andrographolide can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[15] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[4]

-

Extrinsic Pathway: The compound has been shown to activate caspase-8, a key initiator caspase in the extrinsic pathway.[4][21]

-

ROS Generation: In some cancer cells, such as osteosarcoma, andrographolide induces apoptosis by increasing the production of reactive oxygen species (ROS), which in turn activates the JNK pathway.[14]

Cell Cycle Regulation

Andrographolide can inhibit the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[7][13][14][22] This is achieved by modulating the expression of key cell cycle regulatory proteins.

-

Downregulation of Cyclins and CDKs: Treatment with andrographolide has been shown to decrease the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are essential for the G2 to M phase transition.[22]

-

Upregulation of Cell Cycle Inhibitors: The compound can also increase the expression of cell cycle inhibitory proteins like p21 and p27.[7]

Quantitative Data Presentation

The following tables summarize the quantitative effects of andrographolide on various cell lines and signaling molecules as reported in the literature.

Table 1: Inhibitory Concentrations (IC50) of Andrographolide on Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT-116 | Colon Cancer | 29.75 ± 0.7 | 24 | [23] |

| HCT-116 | Colon Cancer | 18.80 ± 0.5 | 48 | [23] |

| RAW 264.7 | Macrophage | Not specified | Not specified | [8] |

| MCF-7 | Breast Cancer | Not specified | 48 | [24] |

| MDA-MB-231 | Breast Cancer | Not specified | 48 | [24] |

Table 2: Quantitative Effects of Andrographolide on Signaling Proteins

| Cell Line | Treatment | Target Protein | Effect | Quantitative Change | Reference |

| RAW264.7 | LPS + Andrographolide (6.25-25 µg/ml) | p-JNK, p-ERK1/2, p-p38 | Inhibition | Dose-dependent decrease | [8] |

| RAW264.7 | LPS + Andrographolide (6.25-25 µg/ml) | p-p65, p-IκBα | Inhibition | Dose-dependent decrease | [8] |

| Rat VSMCs | LPS/IFN-γ + Andrographolide (50 µM) | p-p65 (Ser536) | Inhibition | 76.2% ± 15.9% reduction | [10] |

| Macrophages | C5a + Andrographolide (30 µM) | p-ERK1/2 | Inhibition | 86% ± 9% inhibition | [25] |

| MCF-7 | Andrographolide (20-60 µM) | PI3K protein | Inhibition | 30-68% reduction | [24] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to investigate the effects of andrographolide.

Cell Culture and Treatment

-

Cell Lines: Specific cell lines (e.g., RAW264.7 macrophages, HCT-116 colon cancer cells, MCF-7 breast cancer cells) are chosen based on the research question.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in plates or flasks and allowed to adhere. They are then treated with varying concentrations of andrographolide for specified time periods. A vehicle control (e.g., DMSO) is always included. For inflammatory studies, cells are often pre-treated with andrographolide before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Western Blot Analysis

This technique is used to detect and quantify specific proteins.

-

Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-